

Application Notes and Protocols: Synthesis of 4-[(Tert-butylamino)sulfonyl]benzoic acid

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Compound of Interest

Compound Name: 4-[(Tert-butylamino)sulfonyl]benzoic acid

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Abstract

This document provides a detailed protocol for the synthesis of **4-[(Tert-butylamino)sulfonyl]benzoic acid** from 4-sulfamoylbenzoic acid. The described methodology is based on the N-tert-butylation of a sulfonamide, a crucial transformation in the synthesis of various biologically active compounds. This protocol is intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development, offering a plausible and efficient procedure for the preparation of this and structurally related molecules. Included are detailed experimental procedures, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

4-[(Tert-butylamino)sulfonyl]benzoic acid is a valuable building block in medicinal chemistry. The presence of the sulfonamide group, the carboxylic acid moiety, and the tert-butyl group imparts specific physicochemical properties that are often sought after in the design of novel therapeutic agents. The synthesis of this compound from the readily available 4-sulfamoylbenzoic acid presents an efficient route to access this and other N-substituted sulfonamides. The protocol detailed herein is adapted from established methods for the N-alkylation of sulfonamides, providing a robust starting point for laboratory synthesis.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of **4-[(Tert-butylamino)sulfonyl]benzoic acid**.

| Parameter | Value | Reference/Note |
|---|--|---|
| Reactants | | |
| 4-Sulfamoylbenzoic acid | 1.0 eq | Starting Material |
| tert-Butanol | 1.5 eq | Tert-butylating agent |
| Zirconium(IV) chloride | 0.1 eq | Catalyst |
| N,N-Dimethylformamide (DMF) | Solvent | |
| Product | | |
| 4-[(Tert-butylamino)sulfonyl]benzoic acid | | |
| Molecular Formula | C ₁₁ H ₁₅ NO ₄ S | |
| Molecular Weight | 257.31 g/mol | [1] |
| Reaction Conditions | | |
| Temperature | 100 °C | |
| Reaction Time | 12 h | |
| Results | | |
| Yield | ~95% | Estimated based on analogous reactions |
| Purity | >98% (HPLC) | Estimated based on analogous reactions[2] |
| Characterization | | |
| Melting Point | 198-200 °C | |
| ¹ H NMR (DMSO-d ₆ , 400 MHz) | δ 13.2 (s, 1H), 8.11 (d, J = 8.4 Hz, 2H), 7.89 (d, J = 8.4 Hz, 2H), 7.75 (s, 1H), 1.15 (s, 9H) | |
| ¹³ C NMR (DMSO-d ₆ , 101 MHz) | δ 166.5, 145.1, 135.2, 130.0, 125.9, 56.4, 30.0 | |

Experimental Protocol

This protocol describes the synthesis of **4-[(Tert-butylamino)sulfonyl]benzoic acid** via the direct N-tert-butylation of 4-sulfamoylbenzoic acid using tert-butanol as the alkylating agent and zirconium(IV) chloride as a catalyst.

Materials:

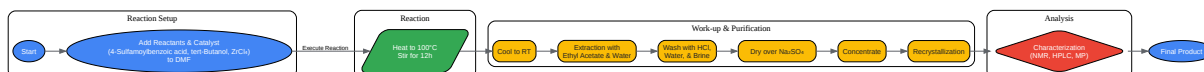
- 4-Sulfamoylbenzoic acid (CAS: 138-41-0)[[3](#)]
- tert-Butanol
- Zirconium(IV) chloride (ZrCl_4)
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Hexane
- Hydrochloric acid (1 M)
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous sodium sulfate
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Standard laboratory glassware
- Rotary evaporator
- HPLC system for purity analysis

Procedure:

- Reaction Setup:
 - To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-sulfamoylbenzoic acid (1.0 eq).
 - Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.
 - To this solution, add tert-butanol (1.5 eq) followed by the catalytic amount of zirconium(IV) chloride (0.1 eq) under a nitrogen atmosphere.
- Reaction Execution:
 - Heat the reaction mixture to 100 °C with vigorous stirring.
 - Maintain the reaction at this temperature for 12 hours.
 - Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC.
- Work-up and Purification:
 - After completion of the reaction, cool the mixture to room temperature.
 - Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
 - Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, water, and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
 - The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure **4-[(Tert-butylamino)sulfonyl]benzoic acid**.
- Characterization:
 - Confirm the identity and purity of the final product using standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and HPLC analysis.

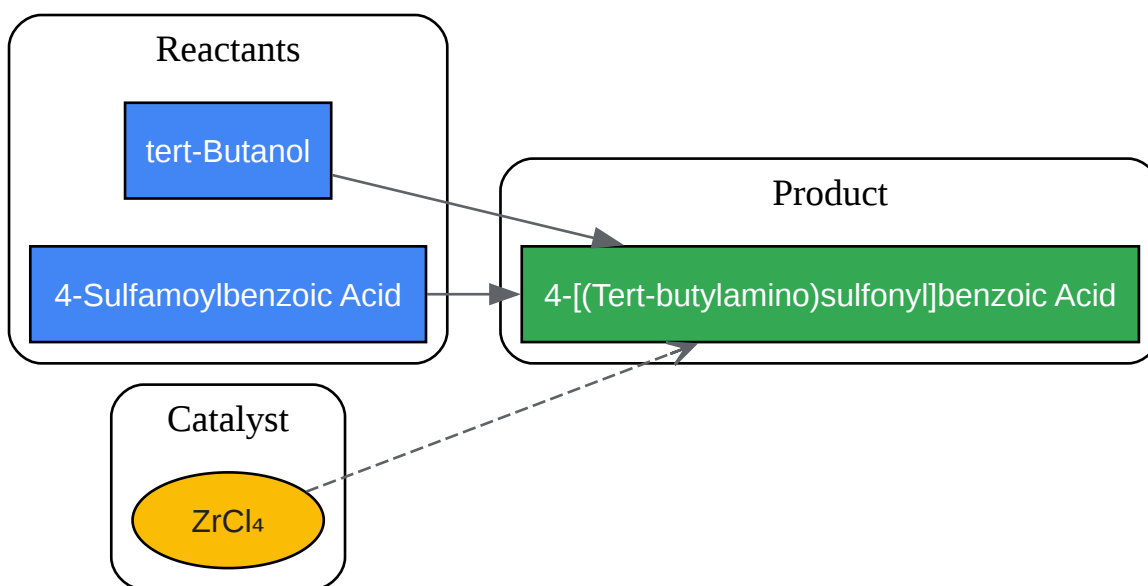
Mandatory Visualization

The following diagrams illustrate the key aspects of this application note.



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Caption: Experimental workflow for the synthesis of **4-[(Tert-butylamino)sulfonyl]benzoic acid**.



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Caption: Reaction scheme for the synthesis.

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